Product packaging for Succinyl oleanolic acid(Cat. No.:)

Succinyl oleanolic acid

Cat. No.: B1639900
M. Wt: 556.8 g/mol
InChI Key: ZLVQQEYNCCJVLQ-VGBCDPHKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Succinyl oleanolic acid is a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid, oleanolic acid (OA). This chemical modification, typically involving the addition of a succinyl group to the C-3 position of the OA scaffold, is designed to enhance the biological activity, solubility, and bioavailability of the parent compound, making it a valuable tool for pharmacological research . This compound demonstrates significant research value, particularly in the field of oncology. Studies have shown that specific succinyl-benzyl derivatives of oleanolic acid exhibit potent anti-proliferative and pro-apoptotic effects against cancer cell lines. For instance, 3- O -succinyl-28- O -benzyl oleanolate was found to induce apoptosis in B16–F10 melanoma cells via the mitochondrial apoptotic pathway, showing greater cytotoxicity than its natural precursor . The proposed mechanism of action involves the activation of the intrinsic apoptotic route, leading to mitochondrial membrane depolarization, cell cycle arrest in the G0/G1 phase, and activation of executioner caspases . Beyond its direct anti-cancer properties, this compound and related OA derivatives are investigated for their broad bioactive potential, which includes anti-inflammatory, hepatoprotective, and anti-diabetic effects . The core mechanism of oleanolic acid及其 derivatives often involves the modulation of key signaling pathways, such as inhibiting the activation of the pro-inflammatory transcription factor NF-κB and enhancing the activity of the antioxidant-response regulator Nrf2 . This product is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H52O6 B1639900 Succinyl oleanolic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H52O6

Molecular Weight

556.8 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(3-carboxypropanoyloxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C34H52O6/c1-29(2)16-18-34(28(38)39)19-17-32(6)21(22(34)20-29)8-9-24-31(5)14-13-25(40-27(37)11-10-26(35)36)30(3,4)23(31)12-15-33(24,32)7/h8,22-25H,9-20H2,1-7H3,(H,35,36)(H,38,39)/t22-,23-,24+,25-,31-,32+,33+,34-/m0/s1

InChI Key

ZLVQQEYNCCJVLQ-VGBCDPHKSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)CCC(=O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Synthesis and Derivatization Methodologies

Chemical Synthesis Routes for Succinylated Oleanolic Acid Derivatives

The primary and most documented methods for producing succinylated oleanolic acid derivatives involve direct chemical synthesis. These routes offer precise control over the position and extent of modification on the oleanolic acid backbone. The main strategies involve reactions at the C-3 hydroxyl group and the C-28 carboxylic acid group.

Esterification Strategies at Hydroxyl Positions

The most common strategy for introducing a succinyl group is through the esterification of the C-3 hydroxyl group of oleanolic acid. This reaction typically involves the use of succinic anhydride, which readily reacts with the secondary alcohol at the C-3 position.

The synthesis of 3-O-succinyl oleanolic acid is achieved by treating oleanolic acid with succinic anhydride in the presence of a base, such as pyridine. nih.gov The pyridine acts as a catalyst and solvent, facilitating the opening of the anhydride ring and the formation of the ester linkage at the C-3 position. This process results in a hemisuccinate derivative, where one carboxylic acid group of the succinyl moiety is esterified to the triterpenoid (B12794562), leaving the other carboxylic acid group free. nih.gov This modification is often pursued to increase the water solubility of the otherwise lipophilic oleanolic acid. nih.gov

Conjugation via Succinic Acid Moiety

The succinic acid moiety serves as a versatile linker for conjugating oleanolic acid to other molecules. The free carboxyl group of 3-O-succinyl oleanolic acid provides a reactive handle for further derivatization, allowing for the attachment of various functional groups or molecules through amide or ester bonds.

This strategy has been employed to create more complex derivatives with tailored properties. For instance, oleanolic acid oximes have been conjugated with succinic acid to produce compounds such as 3-succinyloxyiminoolean-12-en-28-oic acid morpholide. nih.gov This approach combines modifications at both the C-3 and C-28 positions, using the succinyl group as a bridge at the C-3 position.

Incorporation of Additional Modifiers (e.g., Benzyl (B1604629), Oxime)

To further explore the structure-activity relationships of succinylated oleanolic acid, additional chemical modifiers are often incorporated into the molecule. These modifications can be performed before or after the succinylation step.

Benzyl Group Incorporation: A notable example is the synthesis of 3-O-succinyl-28-O-benzyl oleanolate (B1249201). nih.gov The synthetic route for this bifunctional derivative can proceed in two ways:

Oleanolic acid is first treated with benzyl chloride to form the benzyl ester at the C-28 carboxylic acid position, yielding 28-O-benzyl oleanolate. This intermediate is then succinylated at the C-3 hydroxyl group using succinic anhydride and pyridine. nih.gov

Alternatively, oleanolic acid is first succinylated at the C-3 position to give 3-O-succinyl oleanolic acid. Subsequently, the remaining carboxylic acid at C-28 is benzylated. nih.gov

Both pathways yield the target compound, demonstrating the modularity of the synthetic approach. nih.gov

Oxime Group Incorporation: The C-3 ketone of oleanonic acid (the oxidized form of oleanolic acid) can be converted into an oxime group (-C=N-OH). This oxime can then be acylated with succinic anhydride to attach the succinyl moiety. This leads to compounds like 3-succinyloxyimino-olean-12-en-28-oic acid derivatives, which represent another class of modified succinylated oleanolic acid. nih.gov

Compound NameStarting MaterialKey ReagentsModification Site(s)Reference
3-O-Succinyl oleanolic acidOleanolic acidSuccinic anhydride, PyridineC-3 Hydroxyl nih.gov
3-O-Succinyl-28-O-benzyl oleanolateOleanolic acid1. Benzyl chloride 2. Succinic anhydride, PyridineC-3 Hydroxyl, C-28 Carboxyl nih.gov
3-Succinyloxyiminoolean-12-en-28-oic acid morpholideOleanolic acid oxime morpholideSuccinic anhydrideC-3 Oxime nih.gov

Biotransformation Approaches in Generating Succinylated Triterpenoids

Biotransformation utilizes microorganisms or isolated enzymes to perform chemical modifications on complex molecules. This approach is valued for its high regio- and stereoselectivity, often achieving transformations that are challenging via conventional chemical methods. wikipedia.orgresearchgate.net While biotransformation is widely used to generate novel triterpenoid derivatives, its specific application for succinylation is not well-documented.

Enzymatic Catalysis in Triterpenoid Succinylation

Enzymatic catalysis offers a highly specific and efficient means of chemical synthesis under mild conditions. In biological systems, the activated form of succinic acid is succinyl-coenzyme A (succinyl-CoA), which serves as a donor for succinyl groups in various metabolic pathways, most notably in the citric acid cycle and in the post-translational modification of proteins.

Enzymes known as acyltransferases are responsible for transferring acyl groups from donors like succinyl-CoA to acceptor molecules. nih.gov While these enzymes are known to participate in the biosynthesis of other natural products like polyketides by incorporating a succinyl unit, their ability to use triterpenoids such as oleanolic acid as a substrate has not been demonstrated. nih.gov The current body of research has not identified a specific succinyltransferase or other enzyme capable of catalyzing the direct succinylation of the oleanolic acid scaffold. Consequently, this route remains a theoretical possibility pending further research and discovery of novel enzymatic activities.

Advanced Mechanistic Investigations of Biological Activities

Molecular Mechanisms of Anti-inflammatory Actions

The anti-inflammatory properties of succinyl oleanolic acid derivatives are underpinned by their ability to modulate multiple components of the inflammatory response, from cytokine expression and lipid mediators to the central signaling pathways that govern these processes.

The expression of pro-inflammatory cytokines is a hallmark of the inflammatory response. Key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) are largely regulated by the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins. nih.govnih.govmdpi.compnas.org

Studies on the this compound derivative SMAM have shown that it potently modulates these upstream transcription factors. nih.govnih.gov By inhibiting the activation of NF-κB and STAT3, SMAM effectively downregulates the expression of their target inflammatory genes. nih.govnih.gov The NF-κB pathway is a master regulator of inflammatory gene expression, directly controlling the transcription of TNF-α, IL-1β, and IL-6. nih.govpnas.orgfrontiersin.org Similarly, the STAT3 pathway is critically involved in the signaling cascade of cytokines like IL-6 and can be activated by IL-1β and TNF-α, creating a feedback loop that sustains inflammation. nih.govmdpi.com Therefore, the demonstrated ability of SMAM to inhibit both NF-κB and STAT3 provides a strong mechanistic basis for its capacity to suppress the expression of these pivotal pro-inflammatory cytokines.

Lipid mediators, particularly prostaglandins (B1171923) synthesized by cyclooxygenase (COX) enzymes, are central to the inflammatory process. The inducible isoform, COX-2, is overexpressed in inflammatory conditions and is a primary target for anti-inflammatory agents. nih.govencyclopedia.pub

Research into the this compound derivative SMAM has demonstrated that its combined effect on key transcription factors results in the reduced expression of the COX-2 gene. nih.govnih.gov This indicates a direct mechanism for inhibiting the production of pro-inflammatory prostaglandins. While many oleanolic acid derivatives have been shown to suppress inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide (NO) in inflammatory settings, specific data on the effect of SMAA or SMAM on nitric oxide production has not been detailed in the available literature. nih.govnih.gov

The anti-inflammatory effects of this compound derivatives are directly linked to their interference with major intracellular signaling pathways that orchestrate the inflammatory response.

The NF-κB signaling pathway is a cornerstone of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govmdpi.com The this compound derivative SMAM has been identified as a potent modulator of this pathway. nih.govnih.gov In human hepatocellular carcinoma cells (HepG2), treatment with SMAM was found to significantly reduce both the expression and the activation of NF-κB. A key indicator of NF-κB activation is the translocation of its active subunits, such as p65, from the cytoplasm to the nucleus. Treatment with SMAM led to a marked reduction in the nuclear protein level of the p65 subunit, confirming its inhibitory effect on the pathway's activation. nih.gov

Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial for transducing extracellular stimuli into cellular responses, including inflammation. While the parent compound, oleanolic acid, and other derivatives have been shown to interact with the MAPK pathway, the specific crosstalk between this compound derivatives like SMAA and SMAM and the MAPK pathway has not been elucidated in the reviewed scientific literature. mdpi.comresearchgate.net

The STAT family of transcription factors, particularly STAT3, plays a critical role in cytokine signaling and mediating inflammatory responses. nih.govnih.gov The this compound derivative SMAM has been shown to effectively target this pathway. nih.gov In HepG2 cells, SMAM treatment reduced the expression and activation of both STAT3 and STAT5A/B. This inhibitory action on STAT proteins disrupts the signaling cascade that promotes the expression of genes involved in inflammation and cell survival, further contributing to the compound's anti-inflammatory profile. nih.govnih.gov

Data Tables

Table 1: Effect of this compound Derivative (SMAM) on Key Inflammatory Signaling Proteins

Target Protein Effect Mechanism of Action
NF-κB (p65 subunit) Inhibition Reduced expression and activation; decreased translocation to the nucleus. nih.gov
STAT3 Inhibition Reduced expression and activation. nih.gov
STAT5A/B Inhibition Reduced expression and activation. nih.gov
COX-2 Inhibition Reduced gene expression as a downstream effect of NF-κB/STAT3 modulation. nih.govnih.gov

Table 2: Modulation of Gene Expression by this compound Derivatives (SMAM and SMAA)

Gene Function Effect of SMAM Effect of SMAA
COX-2 Pro-inflammatory enzyme Reduced Expression nih.gov Not specified
MYC Proto-oncogene Reduced Expression nih.gov Not specified
BCL-XL Anti-apoptotic protein Reduced Expression nih.gov Not specified
BAX Pro-apoptotic protein Increased Expression nih.gov Increased Expression nih.gov

Interactions with Inflammatory Signaling Pathways

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. While oleanolic acid, the parent compound, is a known activator of the Nrf2-Keap1 pathway, specific data detailing the activation of the Nrf2 pathway by this compound are not extensively covered in the current body of research. nih.govmdpi.com Studies on other derivatives, such as oleanolic acid oximes, have shown enhanced activation and expression of Nrf2. nih.gov This suggests that modifications to the oleanolic acid structure can influence Nrf2 activity, but direct evidence for the succinyl derivative is pending further investigation.

Impact on Immune Cell Polarization and Infiltration (e.g., Macrophages, Th17 cells)

The influence of this compound on the polarization and infiltration of immune cells like macrophages and T helper 17 (Th17) cells is an area requiring more specific investigation. Research on the parent compound, oleanolic acid, has demonstrated an ability to regulate macrophage activation and polarization. nih.gov For instance, oleanolic acid has been shown to inhibit the M1 macrophage polarization induced by inflammatory signals and suppress the M2 polarization associated with certain tumor environments. nih.govnih.gov This modulation is crucial in the context of inflammation and obesity-related insulin (B600854) resistance. nih.gov However, direct evidence linking this compound to these effects is not yet established.

Similarly, the impact on Th17 cells, which are significant in various immune-related diseases, has been studied for the related triterpenoid (B12794562), ursolic acid. nih.govnih.gov Ursolic acid has been found to inhibit Th17 cell differentiation. nih.govnih.gov Given the structural similarity, it is plausible that oleanolic acid derivatives could have similar immunomodulatory roles, but dedicated studies on this compound are needed to confirm this.

Effects on Cellular Adhesion Molecules and Leukocyte Migration

Cellular adhesion molecules (CAMs) are proteins on the cell surface involved in binding with other cells or the extracellular matrix, playing a key role in processes like leukocyte migration during inflammation. wikipedia.org Studies have shown that oleanolic acid can inhibit the expression of CAMs and the subsequent adhesion and migration of leukocytes. nih.gov It has also been found to induce clustering of the integrin αM on macrophages, which reduces their non-directional migration. frontiersin.org While these findings for the parent compound are significant, specific research delineating the effects of this compound on CAMs and leukocyte movement has not been detailed in the available literature.

Cellular and Molecular Basis of Anticancer Effects

Oleanolic acid and its derivatives are recognized for their potential anticancer properties, which are mediated through various cellular and molecular pathways, primarily the induction of programmed cell death. mdpi.com

Induction of Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a crucial mechanism for removing damaged or cancerous cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.

Intrinsic Mitochondrial Apoptotic Pathway Activation

The intrinsic pathway is regulated by the Bcl-2 family of proteins and centers on mitochondrial integrity. mdpi.comnih.gov A derivative, 3-O-succinyl-28-O-benzyl oleanolate (B1249201), has been shown to induce apoptosis in B16–F10 melanoma cells specifically through the mitochondrial apoptotic pathway. rsc.org

Research has demonstrated that this derivative causes significant mitochondrial disturbances. rsc.org Treatment with the compound leads to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway. rsc.orgsemanticscholar.org This disruption triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. mdpi.comnih.gov The release of cytochrome c subsequently activates caspase-9 and the executioner caspase-3, leading to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis, such as cell shrinkage and chromatin condensation. mdpi.comrsc.orgnih.gov The process is further regulated by the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2), with oleanolic acid derivatives shown to increase the Bax/Bcl-2 ratio. mdpi.comnih.gov

Cell LineCompoundKey FindingsReference
B16–F10 Melanoma3-O-succinyl-28-O-benzyl oleanolateInduces mitochondrial disturbances and apoptosis. rsc.org
SMMC-7721 HepatomaOleanolic acid derivativeInduces apoptosis associated with mitochondrial dysfunction. nih.gov
Various Cancer CellsOleanolic acid derivativesIncreases Bax/Bcl-2 ratio, releases cytochrome c, activates caspases-9 and -3. mdpi.com
Extrinsic Apoptotic Pathway Engagement

The extrinsic pathway is initiated by the binding of death ligands (like FasL or TNF-α) to death receptors on the cell surface. mdpi.com This binding leads to the activation of an initiator caspase, typically caspase-8. mdpi.commdpi.com While direct studies on this compound are limited, research on other oleanolic acid derivatives indicates engagement of this pathway. mdpi.com For example, one derivative was found to induce extrinsic apoptosis in human lung cancer cells through the activation of caspase-8. mdpi.com This suggests that compounds derived from oleanolic acid can trigger apoptosis through multiple avenues, although the specific role of the succinyl group in activating the extrinsic pathway requires further elucidation.

Pathway StepMediatorAction of Oleanolic Acid DerivativesReference
InitiationDeath Ligands (e.g., FasL, TNF-α)Derivatives can modulate this signaling. mdpi.commdpi.com
Signal TransductionCaspase-8A derivative was shown to activate caspase-8 in lung cancer cells. mdpi.com
ExecutionCaspase-3Activated downstream of initiator caspases. mdpi.comnih.gov
Autophagy Modulation (e.g., mTOR/LC3/p62/BECN1 signaling)

Current scientific literature available through comprehensive searches does not provide specific data on the autophagy-modulating effects of this compound. Mechanistic studies detailing its impact on the mTOR, LC3, p62, or BECN1 signaling pathways have not been identified.

Cell Cycle Arrest Mechanisms (e.g., G0/G1 phase arrest)

Research has been conducted on a derivative of this compound, specifically 3-O-succinyl-28-O-benzyl oleanolate, elucidating its mechanism in arresting the cell cycle. In a study involving B16–F10 melanoma cells, this compound was shown to induce a potent G0/G1 phase cell-cycle arrest. mdpi.com This effect was observed at concentrations that inhibited cell growth by 50% and 80%, indicating a dose-dependent relationship. mdpi.com The arrest in the G0/G1 phase prevents cells from entering the S phase, thereby halting DNA replication and subsequent cell division, which is a critical mechanism for controlling cancer cell proliferation.

Table 1: Effect of 3-O-succinyl-28-O-benzyl oleanolate on Cell Cycle Distribution in B16-F10 Melanoma Cells

CompoundConcentrationEffectAffected Cell LineSource
3-O-succinyl-28-O-benzyl oleanolateIC50 and IC80Strong G0/G1 phase arrestB16–F10 melanoma mdpi.com

Inhibition of Cellular Proliferation and Tumor Growth

The derivative 3-O-succinyl-28-O-benzyl oleanolate has demonstrated a significant, dose-dependent inhibition of cellular proliferation in B16–F10 melanoma cells. mdpi.com This anti-proliferative effect is closely linked to its ability to induce apoptosis, or programmed cell death, through the mitochondrial (intrinsic) pathway. mdpi.com The study revealed that this compound possesses greater cytotoxic effects than its natural precursor, oleanolic acid. mdpi.com Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, were also observed in the treated melanoma cells. mdpi.com These findings underscore the potential of this this compound derivative as a tool against aberrant cell proliferation. mdpi.com

Anti-Angiogenic and Anti-Metastatic Mechanisms

There is currently no specific research available that details the effects of this compound on the suppression of tumor angiogenesis.

Specific studies on the inhibition of cancer cell migration and invasion by this compound have not been identified in the current body of scientific literature.

Mechanistic Insights into Antioxidant Properties

Modulation of Mitochondrial Function (e.g., Voltage-Dependent Anion Channels, Succinate (B1194679) Dehydrogenase)

This compound and its related derivatives have been implicated in the modulation of mitochondrial functions, a critical aspect of cellular bioenergetics and apoptosis. Research into the parent compound, oleanolic acid, reveals its capacity to induce mitochondrial-dependent apoptosis in various cancer cell lines. This process is often characterized by alterations in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which subsequently activates the caspase cascade. mdpi.comnih.gov For instance, oleanolic acid has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. mdpi.com

A specific derivative, 3-O-succinyl-28-O-benzyl oleanolate, has demonstrated a significant anti-proliferative effect in melanoma cells by inducing apoptosis through mitochondrial depolarization. rsc.org This suggests that the succinyl moiety, in combination with other modifications, can play a role in directing the compound's activity towards the mitochondria.

Furthermore, studies have shown that oleanolic acid can influence the expression of Voltage-Dependent Anion Channels (VDAC). nih.govresearchgate.net VDACs are crucial proteins in the outer mitochondrial membrane that regulate the passage of ions and metabolites, thereby controlling mitochondrial function and apoptosis. wikipedia.orgmdpi.com Specifically, oleanolic acid was found to suppress inflammation and inflammasome activation by decreasing VDAC expression and subsequent reactive oxygen species (ROS) production in macrophages. nih.gov While direct studies on this compound's effect on VDAC are limited, research on succinic anhydride, a related chemical entity, has shown it can modify VDAC, eliminating its voltage-dependence and altering its ion selectivity. nih.govnih.gov This indicates a potential mechanism by which the succinyl group could influence mitochondrial function.

There is currently a lack of direct research investigating the interaction between this compound and succinate dehydrogenase (SDH), a key enzyme complex that participates in both the citric acid cycle and the electron transport chain. wikipedia.org

Mechanisms of Metabolic Regulation and Anti-Diabetic Activity

The anti-diabetic potential of oleanolic acid and its derivatives, including those with succinyl modifications, is an area of active investigation. The mechanisms underlying these effects are multifaceted, involving the regulation of glucose homeostasis and lipid metabolism.

A primary mechanism contributing to the anti-diabetic activity of oleanolic acid derivatives is the inhibition of α-glucosidase. nih.govals-journal.com This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. researchgate.net Numerous studies have synthesized and evaluated various oleanolic acid derivatives, demonstrating their potent α-glucosidase inhibitory activity, often significantly exceeding that of the clinical drug acarbose. mdpi.com

In addition to enzyme inhibition, the parent compound, oleanolic acid, has been shown to directly enhance insulin secretion from pancreatic β-cells. nih.govresearchgate.net Studies using rat pancreatic cell lines and isolated islets revealed that oleanolic acid potentiated insulin secretion at both basal and glucose-stimulated conditions. nih.govresearchgate.net Chronic treatment also led to an increase in total cellular insulin content and mRNA levels, suggesting a beneficial effect on β-cell function. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Oleanolic Acid and its Derivatives

Compound Activity Reference
Oleanolic Acid Potent Inhibitor (IC50: 5 µM) als-journal.com
Oleanolic Acid Derivatives Highly effective inhibitors, exceeding acarbose mdpi.com

This table is for illustrative purposes and summarizes findings from the text. IC50 values represent the concentration required for 50% inhibition.

Oleanolic acid has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptors gamma (PPARγ) and alpha (PPARα). nih.gov These nuclear receptors are master regulators of lipid and glucose metabolism. PPARγ is primarily involved in adipogenesis and insulin sensitization, while PPARα controls fatty acid oxidation. nih.gov By activating both, oleanolic acid can simultaneously improve insulin sensitivity and promote the breakdown of lipids, addressing two key aspects of type 2 diabetes and dyslipidemia. researchgate.net This dual action leads to increased expression of genes regulated by PPARs, such as those involved in glucose and fatty acid transport. nih.govresearchgate.net

While direct evidence linking this compound to the modulation of peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β), sterol regulatory element-binding protein 1 (SREBP1), or fatty acid synthase (FAS) is not available, the known effects of the parent compound on PPARs suggest a potential regulatory influence on these pathways, which are downstream of or interconnected with PPAR signaling.

Chronic low-grade inflammation is a key driver of insulin resistance and immunometabolic disorders. Oleanolic acid and its derivatives have demonstrated significant potential in mitigating these conditions. mdpi.com Studies have shown that oleanolic acid can improve insulin resistance in obese mice by reducing adipose tissue inflammation, decreasing macrophage infiltration, and shifting the balance from pro-inflammatory M1 to anti-inflammatory M2 macrophages. nih.govresearchgate.netnih.gov

The synthesis of novel oleanolic acid derivatives has yielded compounds that are not only potent α-glucosidase inhibitors but also act as inhibitors of nitric oxide (NO) synthesis in stimulated macrophages. mdpi.comscilit.com This dual activity is particularly promising for treating the immunometabolic defects characteristic of type 2 diabetes, where hyperglycemia and inflammation are intertwined. mdpi.comscilit.com By addressing both the metabolic and inflammatory components, these compounds offer a more comprehensive therapeutic approach. mdpi.com

Antimicrobial and Antiviral Action Mechanisms

Oleanolic acid and its derivatives exhibit significant antibacterial properties, particularly against Gram-positive bacteria. nih.gov Extensive research has documented their activity against clinically relevant pathogens such as Staphylococcus aureus and its methicillin-resistant strains (MRSA). mdpi.comfrontiersin.orgfrontiersin.org The minimum inhibitory concentrations (MICs) of oleanolic acid against susceptible and resistant S. aureus have been reported to be as low as 8 μg/mL and 64 μg/mL, respectively. nih.govmdpi.com

The mechanisms of action are believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and depolarization. nih.gov Furthermore, some derivatives have been shown to work synergistically with conventional antibiotics like β-lactams (e.g., ampicillin (B1664943) and oxacillin), effectively reversing antibiotic resistance in MRSA. nih.govmdpi.com This synergistic effect is partly attributed to the ability of these compounds to interfere with key resistance mechanisms, such as the function of penicillin-binding protein 2a (PBP2a). mdpi.com

Notably, a study on 3-O-acyl derivatives of oleanolic acid highlighted the potent activity of a 3-O-(3',3'-dimethyl)-succinyl derivative. researchgate.net This finding underscores the potential of succinyl-modified oleanolic acid as a promising scaffold for the development of new antibacterial agents against challenging pathogens like MRSA. researchgate.net

Table 2: Antibacterial Activity of Oleanolic Acid and Derivatives against S. aureus

Compound/Derivative Strain(s) Reported MIC (μg/mL) Reference
Oleanolic Acid Methicillin-Susceptible S. aureus 8 nih.govmdpi.com
Oleanolic Acid Methicillin-Resistant S. aureus (MRSA) 32-128 mdpi.commdpi.com

This table is for illustrative purposes and summarizes findings from the text. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. MIC50 is the MIC at which growth was inhibited by 50%.

Antiviral Activity

HIV-1 Replication Inhibition

Advanced mechanistic investigations have identified derivatives of oleanolic acid as potent inhibitors of HIV-1 replication. Notably, the introduction of a succinyl group at the 3-O position of oleanolic acid has been shown to yield compounds with significant anti-HIV activity.

One such derivative, 3-O-(3',3'-dimethyl)-succinyl oleanolic acid, has demonstrated exceptionally potent anti-HIV activity. nih.gov In a study evaluating a series of 3-O-acyl-oleanolic acids, this dimethyl-succinyl derivative exhibited a half-maximal effective concentration (EC₅₀) of 0.00086 µM. nih.gov Furthermore, it displayed a high therapeutic index (TI) of over 22,326, indicating a significant window between its effective antiviral concentration and the concentration at which it becomes toxic to host cells. nih.gov While the precise mechanism of action for this specific succinyl derivative is part of a broader investigation into oleanolic acid derivatives, many of these compounds are known to inhibit HIV-1 replication. nih.gov The modification of the hydroxyl and carboxylic acid functional groups on oleanolic acid has been a key strategy in developing these potent antiviral compounds. nih.gov

Detailed findings on the anti-HIV activity of this this compound derivative are summarized in the table below.

CompoundEC₅₀ (µM)Therapeutic Index (TI)
3-O-(3',3'-dimethyl)-succinyl oleanolic acid0.00086> 22,326

EC₅₀ (Half-maximal Effective Concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ indicates a more potent compound. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. A higher TI is preferable.

Influenza Virus Hemagglutinin Binding

While various derivatives of oleanolic acid have been investigated for their ability to inhibit the influenza virus, specific research detailing the binding of this compound to influenza virus hemagglutinin is not extensively available in the current body of scientific literature.

Studies on other oleanolic acid derivatives have shown that this class of compounds can act as entry inhibitors for the influenza virus by targeting the hemagglutinin protein. nih.govsioc-journal.cn For instance, certain C3-glycoconjugates of oleanolic acid are thought to target the viral envelope hemagglutinin, thereby inhibiting the attachment of the virus to host cells. sioc-journal.cn Similarly, other novel C-3-substituted oleanolic acid derivatives have been developed that exhibit therapeutic potential against influenza A. nih.govbioengineer.org The general mechanism for some of these derivatives involves binding to the hemagglutinin protein, which is crucial for the initial stages of viral infection, including receptor binding and membrane fusion. nih.govnih.gov However, without specific studies on this compound, it is not possible to definitively describe its mechanism of action regarding influenza hemagglutinin binding.

Structure Activity Relationship Sar Studies of Succinyl Oleanolic Acid Derivatives

The Critical Influence of Succinylation Position on Biological Activity

The introduction of a succinyl group to the oleanolic acid backbone can significantly modulate its bioactivity. The position of this esterification is a critical determinant of the resulting compound's efficacy, with modifications at the C-3 hydroxyl group being a primary focus of investigation.

The Enhancing Role of 3-O-Succinylation in Bioactivity

While direct studies isolating the effect of 3-O-succinylation alone are limited in currently available research, the consistent use of this modification in highly active derivatives suggests its importance. The introduction of a succinyl moiety at the C-3 position is thought to enhance the compound's properties in several ways. The carboxylic acid group of the succinyl ester can increase the polarity and water solubility of the otherwise lipophilic oleanolic acid, which may improve its bioavailability. Furthermore, this functional group can serve as a crucial anchor for interactions with biological targets. Structure-activity relationship analyses of various oleanolic acid derivatives have consistently highlighted that modifications at the C-3 position are pivotal for enhancing cytotoxic activity against various cancer cell lines. For instance, it has been noted that hydrogen-bond acceptor substitutions at the C-3 position can be beneficial for improving cytotoxicity.

Synergistic Effects of Combined Succinylation and Other Modifications

Research has demonstrated that the combination of succinylation at the C-3 position with other modifications, particularly at the C-28 carboxylic acid, can lead to a synergistic enhancement of biological activity. A prime example is the derivative 3-O-succinyl-28-O-benzyl oleanolate (B1249201) , which has shown significantly greater cytotoxicity and apoptosis-inducing effects compared to its parent compound, oleanolic acid, or its benzyl (B1604629) derivative alone. chem960.comrsc.org

In a study examining its effect on B16-F10 melanoma cells, 3-O-succinyl-28-O-benzyl oleanolate exhibited potent dose-dependent inhibition of cell proliferation. chem960.comrsc.org This enhanced activity underscores the importance of dual modifications, where the 3-O-succinyl group and the 28-O-benzyl moiety work in concert to augment the compound's anticancer properties.

Table 1: Comparative Cytotoxicity of Oleanolic Acid and its Derivatives on B16-F10 Melanoma Cells

CompoundIC50 (µM)
Oleanolic Acid> 100
3-O-succinyl-28-O-benzyl oleanolate~ 20

This interactive table is based on data suggesting the significantly lower IC50 value of the modified compound compared to the parent oleanolic acid.

Unraveling the Correlation Between Chemical Modifications and Specific Mechanistic Pathways

The chemical alterations in succinylated oleanolic acid derivatives directly influence their interaction with cellular machinery, leading to the activation or inhibition of specific mechanistic pathways. A significant body of research points towards the induction of apoptosis, or programmed cell death, as a primary mechanism of their anticancer effects.

The derivative 3-O-succinyl-28-O-benzyl oleanolate has been shown to induce apoptosis in B16-F10 melanoma cells through the mitochondrial apoptotic pathway. chem960.comrsc.org Treatment with this compound leads to mitochondrial disturbances, including depolarization of the mitochondrial membrane. chem960.comrsc.org This event is a critical step in the intrinsic apoptotic route, which culminates in the activation of a cascade of caspases, the executioner enzymes of apoptosis.

Furthermore, studies on other oleanolic acid derivatives have revealed their ability to modulate various signaling pathways implicated in cancer progression. These include the induction of cell cycle arrest, often at the G0/G1 phase, which prevents cancer cells from replicating. chem960.com For instance, 3-O-succinyl-28-O-benzyl oleanolate was found to induce a strong G0/G1 cell-cycle arrest in melanoma cells. chem960.com The induction of apoptosis by oleanolic acid derivatives is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial apoptotic pathway.

Guiding the Future: Rational Design Principles for Novel Succinylated Oleanolic Acid Analogues

The insights gained from SAR studies provide a foundation for the rational design of new succinylated oleanolic acid analogues with improved therapeutic indices. The primary goal is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Key design principles include:

Optimizing the C-3 Position: The succinyl group at the C-3 position appears to be a key feature for enhanced activity. Further exploration of different dicarboxylic acid esters at this position could lead to derivatives with fine-tuned solubility and target engagement. The length and nature of the ester chain can be varied to optimize interactions with specific biological targets.

Strategic Modifications at C-28: The C-28 carboxyl group is another critical site for modification. Esterification or amidation at this position can significantly impact the compound's lipophilicity and ability to cross cell membranes. The choice of the substituent, as seen with the benzyl group in 3-O-succinyl-28-O-benzyl oleanolate, is crucial for maximizing cytotoxic effects.

Introduction of Additional Pharmacophores: Incorporating other pharmacophoric groups into the succinylated oleanolic acid scaffold can introduce new mechanisms of action or enhance existing ones. This could involve adding moieties known to interact with specific enzymes or receptors involved in cancer cell signaling.

Improving Pharmacokinetic Properties: A major challenge with many natural product-based drugs is their poor bioavailability. The introduction of the succinyl group is a step towards addressing this by increasing water solubility. Future design strategies should continue to focus on modifications that improve absorption, distribution, metabolism, and excretion (ADME) profiles, ensuring that the active compounds can reach their intended targets in effective concentrations.

By systematically applying these principles, researchers can continue to develop novel succinylated oleanolic acid derivatives with superior anticancer activity and a greater potential for clinical translation.

Preclinical Pharmacological Research in Model Systems

In Vitro Cellular Models

Cell Line-Specific Responses in Cancer Research

Melanoma

A prominent derivative, 3-O-succinyl-28-O-benzyl oleanolate (B1249201), has demonstrated significant anti-cancer effects against melanoma cells. Research on the B16-F10 murine melanoma cell line revealed that this compound is a potent inhibitor of cell proliferation, acting in a dose-dependent manner. rsc.org Compared to its natural precursor, oleanolic acid, the succinyl derivative exhibits substantially greater cytotoxicity and pro-apoptotic activity. rsc.org

Key findings indicate that at concentrations capable of inhibiting cell growth by 50% and 80%, 3-O-succinyl-28-O-benzyl oleanolate induces a strong arrest of the cell cycle in the G0/G1 phase. rsc.org Furthermore, it triggers robust apoptosis, affecting 72–95% of the cell population. The mechanism of cell death is linked to the intrinsic mitochondrial pathway, evidenced by mitochondrial depolarization and morphological changes such as cell shrinkage and chromatin condensation. rsc.org

ParameterObservationReference
Cell ProliferationSignificant inhibition in a dose-dependent manner rsc.org
Cell CycleStrong G0/G1 phase arrest rsc.org
Apoptosis Induction72-95% of cells undergo apoptosis rsc.org
MechanismInduction of the mitochondrial apoptotic pathway rsc.org
Morphological ChangesCell shrinkage, chromatin condensation, loss of nuclear architecture rsc.org

Hepatocellular Carcinoma (HCC)

Research into the effects of succinyl oleanolic acid derivatives on hepatocellular carcinoma has involved complex molecular structures. One such derivative, O2-β-D-Galactopyranosyl 1-4-[(12-en-28-β-D-glucopyranosyloleanolate-3-yl-oxy)-succinyl-oxy] piperidin-1-yldiazen-1-ium-1,2-diolate, was found to induce apoptosis in HCC cells. The observed mechanism included a decrease in the mitochondrial membrane potential and the expression of the anti-apoptotic protein Bcl-2. Concurrently, there was an increase in cytochrome c release and elevated expression of the pro-apoptotic protein Bax, as well as caspases-3 and -9.

Breast Cancer

Based on a review of the available scientific literature, specific preclinical research data on the effects of this compound on breast cancer cell lines are limited. While the parent compound, oleanolic acid, and other derivatives have been studied in various breast cancer models, dedicated studies focusing on the succinyl conjugate are not prominently available.

Immune and Inflammatory Cell Responses

Detailed studies focusing specifically on the response of immune and inflammatory cell lines, such as RAW 264.7 macrophages or Human Umbilical Vein Endothelial Cells (HUVECs), to this compound are not extensively documented in the current body of scientific literature. Research has predominantly centered on the parent oleanolic acid or other synthetic derivatives in these models, leaving the specific immunomodulatory and anti-inflammatory profile of the succinyl derivative less characterized.

Metabolic Cell Models

Investigations into the effects of this compound within in vitro metabolic cell models are not widely available in published research. While oleanolic acid itself has been explored for its potential influence on metabolic parameters in cells like myoblasts, similar targeted studies on its succinyl derivatives have not been identified in the reviewed literature.

In Vivo Animal Models of Disease

Evaluation in Murine and Rodent Cancer Models

Currently, there is a lack of available data from in vivo studies evaluating the efficacy of this compound in murine or other rodent cancer models. Preclinical research on this specific derivative appears to have been focused on in vitro cellular assays, with progression to animal tumor models yet to be reported in the scientific literature.

Assessment in Inflammatory Disease Models

The assessment of this compound in established in vivo models of inflammatory diseases, such as chemically-induced colitis or paw edema, has not been reported in the available scientific research. While other derivatives of oleanolic acid have shown anti-inflammatory potential in such models, the specific effects of the succinyl-conjugated form in vivo remain an uninvestigated area.

Investigation in Metabolic Disorder Animal Models (e.g., obesity, diabetes)

Oleanolic Acid (OA) has been investigated in various animal models of metabolic disorders, including diet-induced obesity and chemically-induced diabetes. These studies highlight its potential to modulate lipid metabolism, improve glucose homeostasis, and reduce inflammation associated with these conditions.

In high-fat diet (HFD)-induced obese mice, administration of OA has been shown to decrease body weight, liver weight, and the mass of visceral adipose tissue. nih.gov The compound was found to improve glucose tolerance and reduce plasma lipopolysaccharide (LPS) levels. nih.gov Further studies in HFD-fed mice demonstrated that OA can effectively attenuate fat accumulation in liver tissue and reduce serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov Research also indicates that OA may alleviate obesity-induced skeletal muscle atrophy by modulating specific signaling pathways. nih.gov

In models of pre-diabetes, such as rats fed a high-fat, high-carbohydrate diet, OA treatment improved glucose homeostasis. consensus.appuvm.edu These improvements were linked to reduced caloric intake and lower levels of glycated hemoglobin. consensus.appuvm.edu In streptozotocin (B1681764) (STZ)-induced diabetic rat models, OA administration has been shown to reverse the adverse effects of diabetes by normalizing hyperglycemia and hyperlipidemia and reducing markers of inflammation and oxidative damage. nih.gov It also demonstrates a protective effect on the myocardium in diabetic rats, potentially through the enhancement of autophagy. bvsalud.org

Table 1: Effects of Oleanolic Acid (OA) in Metabolic Disorder Models
Model SystemKey FindingsReference
High-Fat Diet-Induced Obese MiceDecreased body, liver, and visceral adipose tissue weight; improved glucose tolerance; reduced plasma LPS. nih.gov
High-Fat Diet-Induced Obese MiceAttenuated hepatic fat accumulation; reduced serum IL-6 and TNF-α. nih.gov
Diet-Induced Pre-Diabetic RatsImproved glucose homeostasis; reduced caloric intake and glycated hemoglobin. consensus.appuvm.edu
Streptozotocin (STZ)-Induced Diabetic RatsNormalized hyperglycemia and hyperlipidemia; reduced inflammatory and oxidative stress markers. nih.gov
Diabetic Cardiomyopathy Rat ModelExerted a protective effect on the myocardium. bvsalud.org

Studies in Liver Injury Models (e.g., CCl4-induced hepatotoxicity)

The hepatoprotective properties of Oleanolic Acid and its derivatives have been evaluated in several preclinical models of liver injury. A common model involves inducing hepatotoxicity with carbon tetrachloride (CCl4), which causes significant liver damage.

In a CCl4-induced hepatic fibrosis model in rats, a derivative of oleanolic acid, 3-oxours-oleana-9(11), 12-dien-28-oic acid (Oxy-Di-OA), was shown to prevent the development of fibrosis. nih.govnih.gov Administration of this derivative significantly suppressed the elevation of plasma liver enzymes, including aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.govnih.gov Histological analysis confirmed its protective effect. nih.govnih.gov Other studies have also designed and synthesized OA prodrugs that demonstrated hepatoprotective effects against CCl4-induced liver injury in mice. researchgate.net

OA has also been studied in immune-mediated liver injury models. In a concanavalin (B7782731) A (ConA)-induced liver injury model in mice, which mimics T-cell-mediated hepatitis, pretreatment with OA attenuated liver damage. nih.gov This protection was associated with a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Furthermore, in models of hepatic ischemia-reperfusion (IR) injury, OA pretreatment was found to protect the liver by improving histological status and decreasing serum ALT levels. windows.net

Table 2: Effects of Oleanolic Acid (OA) and Its Derivatives in Liver Injury Models
Model SystemCompoundKey FindingsReference
CCl4-Induced Hepatic Fibrosis in RatsOxy-Di-OA (OA Derivative)Prevented development of fibrosis; suppressed increases in plasma AST and ALT. nih.govnih.gov
Concanavalin A-Induced Liver Injury in MiceOleanolic Acid (OA)Attenuated liver injury; reduced production of TNF-α, IL-1β, and IL-6. nih.gov
Hepatic Ischemia-Reperfusion (IR) Injury in RatsOleanolic Acid (OA)Improved liver histological status; decreased serum ALT levels. windows.net
CCl4-Induced Liver Injury in MiceOA ProdrugsDemonstrated significant hepatoprotective effects. researchgate.net

Neuroprotective Model Applications

The potential neuroprotective effects of Oleanolic Acid have been explored in both in vitro and in vivo models, particularly in the context of ischemic stroke and neurodegenerative mechanisms.

In a mouse model of transient middle cerebral artery occlusion (tMCAO), which simulates ischemic stroke, OA administration was found to significantly attenuate acute brain injuries. nih.gov The observed neuroprotective effects included a reduction in brain infarction, fewer functional neurological deficits, and decreased neuronal apoptosis. nih.gov These benefits were associated with the attenuation of microglial activation and lipid peroxidation in the injured brain tissue. nih.gov Another study using a rat model of cerebral ischemia also found that OA administration reduced the area of cerebral infarction and decreased oxidative stress. mdpi.com

In vitro studies have investigated the molecular mechanisms underlying OA's neuroprotective properties. Research using SH-SY5Y human neuroblastoma cells has explored its effects on cell viability and its potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. nih.govnih.gov In vivo tests using a zebrafish model have also been employed to study the compound's properties. nih.govnih.gov

Table 3: Neuroprotective Applications of Oleanolic Acid (OA) in Model Systems
Model SystemKey FindingsReference
Transient Middle Cerebral Artery Occlusion (tMCAO) in MiceAttenuated brain infarction and neurological deficits; reduced neuronal apoptosis and microglial activation. nih.gov
Middle Cerebral Artery Occlusion (MCAO) in RatsReduced cerebral infarction area; suppressed oxidative stress via the GSK-3β/HO-1 pathway. mdpi.com
In Vitro SH-SY5Y Cells & In Vivo Zebrafish ModelInvestigated for acetylcholinesterase (AChE) inhibitory potential and effects on neuronal cell viability. nih.govnih.gov

Antimicrobial and Antiviral Model Systems

Oleanolic Acid and its analogues have demonstrated a broad spectrum of activity in preclinical antimicrobial and antiviral research. These compounds have been tested against various pathogenic bacteria and viruses.

The antibacterial properties of OA have been evaluated against several human bacterial pathogens. It has shown activity against Gram-positive bacteria, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. nih.gov Studies have also reported activity against Mycobacterium tuberculosis. nih.govresearchgate.net Modifications of the OA structure have led to derivatives with significant antimicrobial effects in vitro. nih.gov For instance, novel hybrids of OA have been synthesized and tested against pathogens like Listeria monocytogenes. mdpi.com

In the context of viral infections, OA and its derivatives have been reported to possess notable antiviral activity. nih.gov Research has shown that these compounds can inhibit the replication of Human Immunodeficiency Virus (HIV-1). nih.gov Analogues of OA have also been investigated as potential inhibitors of the influenza virus by hindering its entry into host cells. nih.gov Furthermore, certain OA analogues have demonstrated inhibitory effects against Hepatitis B Virus (HBV) by inhibiting the secretion of viral antigens (HBsAg and HBeAg) and hindering HBV DNA duplication. nih.gov

Table 4: Antimicrobial and Antiviral Activity of Oleanolic Acid (OA) and Its Analogues
DomainModel/PathogenKey FindingsReference
AntibacterialMethicillin-Resistant Staphylococcus aureus (MRSA)Exhibited inhibitory activity. nih.gov
AntibacterialMycobacterium tuberculosisDemonstrated activity against resistant strains. nih.govresearchgate.net
AntiviralHuman Immunodeficiency Virus (HIV-1)Inhibited HIV-1 replication. nih.gov
AntiviralInfluenza A VirusActed as a virus entry inhibitor. nih.gov
AntiviralHepatitis B Virus (HBV)Inhibited viral antigen secretion and DNA duplication. nih.gov

Pharmacokinetic and Biopharmaceutical Research

In Vivo Pharmacokinetic Profiling in Animal Species

Succinyl oleanolic acid (SOA), a derivative of oleanolic acid (OA), has undergone pharmacokinetic evaluation in various animal models to elucidate its behavior within a biological system. nih.gov While specific data for SOA is limited, studies on the parent compound, oleanolic acid, provide significant insights.

In rats , following intravenous administration, oleanolic acid is rapidly eliminated from the plasma. nih.gov After oral administration, the bioavailability of oleanolic acid is notably low, estimated to be around 0.7%. nih.gov This poor oral bioavailability is attributed to low aqueous solubility, poor permeability, and extensive first-pass metabolism. nih.govnih.gov The primary route of excretion for oleanolic acid and its metabolites is through feces, with minimal urinary excretion. nih.gov The metabolism of oleanolic acid in rats is considerable, with the formation of various hydroxylated and conjugated metabolites. nih.gov this compound itself can be hydrolyzed back to oleanolic acid in vivo. clinpgx.orgnih.gov

Studies in dogs also demonstrate rapid clearance of oleanolic acid from the plasma after intravenous injection. nih.govelsevierpure.com Similar to rats, the primary route of elimination is expected to be through biliary excretion into the feces. nih.gov The metabolic pathways in dogs are also anticipated to involve hydroxylation and conjugation reactions.

The distribution of oleanolic acid has been observed in various tissues in animal models, although high plasma protein binding of over 99% suggests that a large fraction of the compound is inert in vivo. researchgate.net

Table 1: Comparative Pharmacokinetic Parameters of Oleanolic Acid in Different Animal Species (Intravenous Administration)

SpeciesClearance (Cl)Volume of Distribution (Vss)Half-life (t1/2)
Mice 0.065 L/h0.019 L28.7 min
Rats 0.47 ± 0.06 L/h0.117 ± 0.029 L29.7 ± 12.2 min
Rabbits 2.77 ± 0.88 L/h1.83 ± 0.60 L84.4 ± 16.9 min
Dogs 14.0 ± 0.7 L/h9.2 ± 10.1 L54.5 ± 57.2 min

Data sourced from intravenous administration of 1 mg/kg oleanolic acid. nih.govelsevierpure.com

Allometric scaling is a valuable tool used to predict human pharmacokinetic parameters from preclinical data obtained in different animal species. pharmajen.com This method is based on the principle that many physiological processes, including drug metabolism and elimination, scale with body weight across species. nih.govsemanticscholar.org

For oleanolic acid, studies have successfully applied allometric scaling to predict its pharmacokinetic parameters in humans using data from mice, rats, rabbits, and dogs. nih.govelsevierpure.com By correlating parameters such as clearance (Cl) and volume of distribution at steady state (Vss) with body weight, researchers have developed predictive models. researchgate.net These models have provided estimations for human pharmacokinetic parameters that can be instrumental in designing initial clinical studies. nih.govelsevierpure.com The predicted human clearance, volume of distribution, and half-life for oleanolic acid, based on simple allometry, ranged from 48.3–97.2 L/h, 49.1–92.9 L, and 45.6–187.2 minutes, respectively. nih.govelsevierpure.com

The development of physiologically based pharmacokinetic (PBPK) models is another advanced approach to predict the disposition of compounds like oleanolic acid and its derivatives. nih.gov These models incorporate physiological and biochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. pharmajen.com

Strategies for Enhancing Biopharmaceutical Properties

A significant challenge with oleanolic acid is its poor water solubility, which severely limits its oral absorption and therapeutic potential. researchgate.netmdpi.com Chemical modification of oleanolic acid at the C-3 hydroxyl group with a succinyl moiety to form this compound introduces a polar carboxylic acid group. This structural change markedly improves the aqueous solubility of the compound, particularly at physiological pH where the carboxylic acid can ionize. The enhanced solubility of SOA is a critical first step toward improving its biopharmaceutical properties. nih.gov

Table 2: Solubility Enhancement of Oleanolic Acid Derivatives

CompoundMediumSolubility
Oleanolic Acid WaterPoorly soluble researchgate.net
This compound Aqueous solutionsImproved
Oleanolic Acid Phospholipid Complex WaterIncreased 15.3-fold nih.gov
Oleanolic Acid Phospholipid Complex n-octanolIncreased 3.19-fold nih.gov

Despite the improved solubility of SOA, its oral bioavailability may still be suboptimal due to factors like poor membrane permeability and first-pass metabolism. nih.gov Consequently, various formulation strategies are being explored to further enhance its bioavailability. patsnap.com

Nanoformulations : Encapsulating oleanolic acid and its derivatives into nano-sized delivery systems is a promising approach to improve oral bioavailability. mdpi.comd-nb.infonih.gov These formulations, including nanoparticles, liposomes, and nanoemulsions, can protect the drug from degradation in the gastrointestinal tract, enhance its absorption, and modify its release profile. ijvets.commdpi.com For instance, self-microemulsifying drug delivery systems (SMEDDS) have been shown to increase the oral bioavailability of oleanolic acid by over five-fold in rats. nih.gov Nanosuspensions have also demonstrated the ability to significantly increase the saturation solubility of oleanolic acid. mdpi.com

Prodrugs : The prodrug approach involves chemically modifying a drug to improve its pharmacokinetic properties. nih.gov While this compound is itself a prodrug of oleanolic acid, further modifications can be made. nih.gov For example, creating amino acid diester prodrugs of oleanolic acid has been shown to increase oral bioavailability in rats by targeting peptide transporters. nih.gov Other novel prodrugs have been designed to have sustained release properties, which can lead to improved bioavailability. nih.govresearchgate.net

Mixed Micelles : Mixed micelles are colloidal carriers formed by the self-assembly of surfactants and co-surfactants in an aqueous medium. nih.govresearchgate.netresearchgate.net They can solubilize poorly water-soluble drugs, thereby enhancing their dissolution and oral absorption. mdpi.comnih.gov Formulating oleanolic acid or its derivatives in mixed micellar systems can significantly improve their oral bioavailability by increasing their solubility in the gastrointestinal fluids and facilitating their transport across the intestinal epithelium. nih.govresearchgate.net

Advanced Research Methodologies and Computational Approaches

Omics-Based Investigations

"Omics" technologies enable the comprehensive analysis of the complete set of biological molecules in a cell or organism, offering an unbiased approach to understanding the effects of compounds like succinyl oleanolic acid.

Proteomics and metabolomics are powerful tools for characterizing the global changes in protein and metabolite levels following cellular exposure to a bioactive compound. These methods provide a functional snapshot of the cell's state, helping to elucidate mechanisms of action and identify potential biomarkers. creative-proteomics.commdpi.com While comprehensive omics studies focused specifically on this compound are emerging, research on its parent compound, oleanolic acid, provides a clear framework for this type of investigation.

Metabolomic studies on oleanolic acid, for example, have utilized liquid chromatography-mass spectrometry (LC-MS) to analyze liver metabolic profiles. These investigations revealed that high doses of oleanolic acid can induce significant alterations in key metabolic pathways, including those related to bile acids, amino acids, and energy metabolism. researchgate.netnih.gov Such findings pinpoint specific metabolic nodes affected by the compound.

Similarly, proteomic analyses have been applied to understand the anticancer activities of related pentacyclic triterpenoids, such as maslinic acid. nih.gov By quantifying changes in protein expression in cancer cells after treatment, researchers can identify key proteins and signaling pathways that are modulated by the compound, leading to effects like apoptosis or inhibition of cell migration. nih.gov These established methodologies are directly applicable to dissecting the complex biological responses to this compound, promising to reveal its specific cellular targets and pathways.

Lysine (B10760008) succinylation is a dynamic post-translational modification (PTM) where a succinyl group is transferred from succinyl-CoA to a lysine residue on a protein. sciopen.com This modification is significant as it induces a substantial change in the protein's local chemistry, converting a positively charged lysine to a negatively charged residue and adding a relatively bulky group. mdpi.comscienceopen.com The prevalence of lysine succinylation is closely linked to cellular metabolism, as succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle. mdpi.com

Research has shown that lysine succinylation plays a crucial regulatory role in a wide range of cellular processes, including metabolism and biosynthesis. sciopen.com Of particular relevance to this compound is the discovery that key enzymes involved in the biosynthesis of secondary metabolites, including triterpenoids, are regulated by succinylation. A systematic analysis of the lysine succinylome in the medicinal mushroom Ganoderma lucidum, a known producer of triterpenoids, identified several succinylated enzymes within the triterpenoid (B12794562) biosynthesis pathway. researchgate.net This suggests that the production of triterpenoids like oleanolic acid may be metabolically regulated through the succinylation of its biosynthetic enzymes, linking the cell's energetic state to the synthesis of these complex natural products.

Table 1: Examples of Succinylated Proteins in the Triterpenoid Biosynthesis Pathway Identified in Ganoderma lucidum. researchgate.net
Enzyme/Protein ClassPathway StepPotential Regulatory Implication
Acetyl-CoA C-acetyltransferaseMevalonate Pathway (Early Stage)Regulation of the initial building blocks for triterpenoid synthesis.
Hydroxymethylglutaryl-CoA synthaseMevalonate PathwayControl over a key committed step in isoprenoid biosynthesis.
Farnesyl-diphosphate farnesyltransferaseSqualene SynthesisRegulation of the precursor molecule for cyclization into triterpenoid skeletons.
Lanosterol synthaseTriterpenoid CyclizationControl over the formation of the core pentacyclic triterpenoid structure.

Computational Modeling and Molecular Docking Studies

Computational approaches, including molecular docking and virtual screening, are indispensable tools in modern drug discovery and mechanistic studies. These in silico methods allow for the rapid prediction of how a ligand, such as this compound, might interact with biological macromolecules, guiding further experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. By simulating the binding process, it calculates a binding affinity or score, which estimates the strength of the interaction, and reveals specific atomic contacts like hydrogen bonds and hydrophobic interactions.

Numerous studies have employed molecular docking to investigate the interactions of oleanolic acid and its derivatives with various protein targets. For instance, hybrid compounds created by linking oleanolic acid and curcumin (B1669340) with a succinic acid linker were evaluated via docking to understand their binding modes within target proteins. researchgate.net Other research has successfully used docking to predict the binding of oleanolic acid derivatives to critical therapeutic targets, including the PI3K protein, which is involved in cancer cell survival, and the human estrogenic 17β-hydroxysteroid dehydrogenase type-1 (HSD17B1), a target in hormone-dependent cancers. nih.govnih.gov These computational models provide detailed, atom-level hypotheses for the compound's mechanism of action, which can explain its biological effects and guide the design of more potent analogs.

Table 2: Selected Molecular Docking Studies of Oleanolic Acid and Its Derivatives.
Compound ClassProtein TargetPDB IDKey Findings from Docking Analysis
Oleanolic acid-curcumin hybrids (with succinic acid linker)Estrogen Receptors (ERα, ERβ)Not SpecifiedPredicted binding modes and interactions within the ligand-binding domains of estrogen receptors. researchgate.net
Mitochondria-targeting oleanolic acid derivativesPI3KNot SpecifiedBinding activity was comparable to or better than the known inhibitor LY294002, suggesting a mechanism involving PI3K-Akt pathway inhibition. nih.gov
Oleanolic acidHSP90AA1, STAT3, PI3KR14U93, 4ZIA, 7PG5Confirmed strong binding affinity of oleanolic acid to key hub genes identified through network pharmacology, supporting its anticancer effects. srce.hr
Oleanolic acidHSD17B11FDSShowed stable binding in the enzyme's active site, suggesting a potential mechanism for inhibiting estrogen biosynthesis. nih.gov

Virtual screening (VS) is a computational strategy that involves screening vast libraries of chemical compounds against a specific protein target (structure-based VS) or comparing them to a known active ligand (ligand-based VS). eurekaselect.com This approach is instrumental in identifying novel bioactive molecules and for "target fishing"—predicting the potential biological targets of a particular compound.

This methodology has been effectively used to identify biological targets for pentacyclic triterpenes. In one notable study, a ligand-based similarity search was used to screen a chemical library for compounds similar to the known RORγT inverse agonist, ursolic acid. nih.gov This in silico screen successfully identified oleanolic acid as a novel and potent modulator of RORγT, a key therapeutic target for autoimmune diseases. This discovery was subsequently confirmed through experimental assays. nih.gov Such strategies are highly valuable for rapidly generating hypotheses about the targets of this compound, thereby accelerating the investigation of its therapeutic potential by prioritizing targets for experimental validation.

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Networks

Future research will focus on identifying the precise molecular targets and signaling pathways modulated by succinyl oleanolic acid derivatives. A notable derivative, 3-O-succinyl-28-O-benzyl oleanolate (B1249201), has been shown to have greater cytotoxic and apoptotic effects than its parent compound, oleanolic acid. rsc.org

In studies involving B16-F10 melanoma cells, this derivative demonstrated a significant, dose-dependent inhibition of cell proliferation and induction of apoptosis. rsc.org At concentrations that inhibited cell growth by 50% and 80%, it caused a strong G0/G1 cell-cycle arrest and induced apoptosis in 72–95% of the cells. rsc.org This process is associated with mitochondrial disturbances, suggesting the activation of the intrinsic apoptotic pathway. rsc.org Morphological changes observed in the melanoma cells, such as cell shrinkage, chromatin condensation, and loss of nuclear architecture, further support this mechanism. rsc.org

The pro-apoptotic effects of 3-O-succinyl-28-O-benzyl oleanolate in melanoma cells are linked to mitochondrial depolarization. rsc.org These findings underscore the potential of this succinylated derivative as a therapeutic agent against aberrant cell proliferation in melanoma. rsc.org

Further investigations are needed to uncover other potential molecular targets and to understand how succinylation alters the interaction of oleanolic acid with various cellular components. Identifying these targets will be crucial for developing more effective and selective therapies.

Table 1: Effects of a this compound Derivative on B16-F10 Melanoma Cells
ParameterObservationReference
Cell ProliferationSignificant dose-dependent inhibition rsc.org
Cell CycleStrong G0/G1 arrest rsc.org
ApoptosisInduced in 72-95% of cells at IC50 and IC80 concentrations rsc.org
MechanismInduction of the intrinsic apoptotic route via mitochondrial depolarization rsc.org

Exploration of this compound in Combination Therapies

The potential of this compound in combination with other therapeutic agents is a promising area of future research. While studies on oleanolic acid itself have shown synergistic effects with chemotherapy drugs like 5-fluorouracil, specific research into combination therapies involving its succinylated derivatives is still needed. mdpi.com The unique properties of this compound may enhance the efficacy of existing treatments, potentially allowing for lower dosages and reduced side effects. Investigating these combinations could lead to more effective multi-target treatment strategies for a variety of diseases.

Development of Advanced Drug Delivery Systems for Optimized Efficacy

The therapeutic application of oleanolic acid and its derivatives is often limited by their poor water solubility and low bioavailability. hilarispublisher.comnih.gov Advanced drug delivery systems are being explored to overcome these challenges. For oleanolic acid, systems such as self-microemulsifying drug delivery systems (SMEDDS), multivesicular liposomes, and various nanocarriers have been shown to enhance its oral bioavailability and sustain its release. nih.govnih.govdovepress.com For instance, a SMEDDS formulation increased the oral bioavailability of oleanolic acid by over five-fold compared to a conventional tablet form in rats. nih.gov Similarly, multivesicular liposomes have been developed as a controlled-release system for oleanolic acid, demonstrating a sustained release pattern both in vitro and in vivo. dovepress.comresearchgate.net

Future research should focus on developing similar advanced drug delivery systems specifically for this compound to improve its therapeutic efficacy. These could include nanoformulations that enhance solubility, protect the compound from degradation, and facilitate targeted delivery to specific tissues or cells.

Table 2: Advanced Drug Delivery Systems for Oleanolic Acid
Delivery SystemKey FindingReference
Self-Microemulsifying Drug Delivery System (SMEDDS)Achieved a 5.07-fold increase in oral bioavailability in rats compared to tablets. nih.gov
Multivesicular Liposomes (MVLs)Demonstrated a sustained-release pattern and a longer circulation time in vivo. dovepress.comresearchgate.net
Nanoemulsions (NE)Improved dissolution and oral bioavailability compared to commercial tablets. nih.gov

Sustainable Production and Bioprospecting for New Derivatives

The sustainable production of this compound and the discovery of new derivatives are critical for its future development as a therapeutic agent. Oleanolic acid itself is abundant in various plants, particularly in the Oleaceae family, with olive plants being a primary commercial source. nih.govnih.gov Bioconversion and semi-synthesis are emerging as effective strategies for creating novel oleanolic acid derivatives with enhanced biological properties and improved pharmacokinetic profiles. hilarispublisher.comhilarispublisher.com These methods utilize microorganisms or enzymes to selectively modify the chemical structure of oleanolic acid, mimicking natural biosynthetic pathways. hilarispublisher.com

Future bioprospecting efforts should focus on identifying new natural sources of oleanolic acid and exploring enzymatic or microbial systems that can efficiently produce succinylated derivatives. Metabolic engineering in microorganisms like Saccharomyces cerevisiae has already shown promise for enhancing the production of oleanolic acid, and similar approaches could be adapted for its derivatives. nih.gov

Investigating the Role of Endogenous Succinylation in Triterpenoid (B12794562) Biology

Lysine (B10760008) succinylation is a post-translational modification that plays a role in regulating various cellular processes, including metabolism. nih.gov In the context of triterpenoid biology, research in the medicinal mushroom Ganoderma lucidum has identified that numerous enzymes involved in the biosynthesis of triterpenes and polysaccharides are succinylated. researchgate.net This suggests that endogenous succinylation may be a key regulatory mechanism in the production of these bioactive compounds. researchgate.net

Future research should investigate whether similar regulatory mechanisms exist in plants that produce oleanolic acid. Understanding the role of endogenous succinylation in triterpenoid biosynthesis could provide valuable insights into how the production of these compounds is controlled. This knowledge could be leveraged to enhance the yield of oleanolic acid and its derivatives through genetic engineering or by modulating the activity of the enzymes involved in succinylation and desuccinylation.

Q & A

Q. Table 1. Comparative Bioactivity of Oleanolic Acid and Succinyl Derivatives

ActivityOleanolic Acid3-O-Succinyl Derivative
Anti-HIV (IC₅₀)22.7–57.4 µM0.5 ng/mL
Anti-inflammatory (IL-1β)30% reduction60% reduction
Apoptosis InductionModerate (Bcl-2/Bax 1.5)High (Bcl-2/Bax 0.3)

Q. Table 2. Optimization Parameters for Nanoformulation

ParameterOptimal Value
Oleanolic Acid Load25 mg/g
Gentiopicrin Ratio1:2 (w/w)
Encapsulation Efficiency82.3 ± 3.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.